Benzaldehyde phenylhydrazone

Catalog No.
S9098749
CAS No.
M.F
C13H12N2
M. Wt
196.25 g/mol
Availability
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Benzaldehyde phenylhydrazone

Product Name

Benzaldehyde phenylhydrazone

IUPAC Name

N-(benzylideneamino)aniline

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H

InChI Key

JGOAZQAXRONCCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Benzaldehyde phenylhydrazone is an organic compound formed by the reaction of benzaldehyde with phenylhydrazine. It is characterized by the presence of a hydrazone functional group, which is formed when the carbonyl group of the aldehyde reacts with the hydrazine. The chemical formula for benzaldehyde phenylhydrazone is C13H12N2\text{C}_{13}\text{H}_{12}\text{N}_{2} and its structure features a phenyl group attached to a hydrazone linkage, exhibiting both aromatic and hydrazone characteristics.

The formation of benzaldehyde phenylhydrazone involves a nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack: The nitrogen atom of phenylhydrazine attacks the carbon atom of the carbonyl group in benzaldehyde, leading to the formation of an intermediate.
  • Dehydration: The intermediate undergoes dehydration, resulting in the formation of benzaldehyde phenylhydrazone and water.
C6H5CHO+C6H5NHNH2C6H5CH=N NH C6H5+H2O\text{C}_{6}\text{H}_{5}\text{CHO}+\text{C}_{6}\text{H}_{5}\text{NHNH}_{2}\rightarrow \text{C}_{6}\text{H}_{5}\text{CH}=\text{N NH C}_{6}\text{H}_{5}+\text{H}_2\text{O}

This reaction is subject to various conditions, including pH and temperature, which can influence the rate and yield of the product .

Benzaldehyde phenylhydrazone has been studied for its potential biological activities. It exhibits antimicrobial properties against various pathogens, making it a candidate for further research in medicinal chemistry. Additionally, its derivatives have shown promise in anti-cancer studies due to their ability to inhibit specific enzymes involved in tumor growth .

Several methods exist for synthesizing benzaldehyde phenylhydrazone:

  • Direct Condensation: The most common method involves mixing equimolar amounts of benzaldehyde and phenylhydrazine in an organic solvent (such as ethanol) under reflux conditions. This method is straightforward and yields high purity products.
  • Microwave-Assisted Synthesis: This modern technique utilizes microwave irradiation to accelerate the reaction between benzaldehyde and phenylhydrazine, often resulting in shorter reaction times and higher yields.
  • Solid-State Synthesis: Involves grinding solid forms of benzaldehyde and phenylhydrazine together, which can also lead to the formation of benzaldehyde phenylhydrazone without solvents .

Benzaldehyde phenylhydrazone finds applications in various fields:

  • Analytical Chemistry: It is used as a reagent for detecting aldehydes and ketones due to its ability to form stable derivatives.
  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic effects, including anti-cancer properties.
  • Material Science: Explored for use in nonlinear optical materials due to its unique electronic properties .

Studies have indicated that benzaldehyde phenylhydrazone can interact with various biological molecules, influencing enzymatic activities. Its interactions with proteins and nucleic acids are of particular interest, as they may elucidate mechanisms underlying its biological effects . Additionally, research into its charge transfer interactions has revealed insights into its electronic properties, which are critical for applications in material sciences .

Benzaldehyde phenylhydrazone shares structural similarities with other hydrazones and related compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Acetophenone phenylhydrazoneDerived from acetophenoneExhibits different reactivity patterns
4-Chlorobenzaldehyde phenylhydrazoneContains a chlorine substituent on the benzaldehydeEnhanced biological activity due to halogen
Benzophenone phenylhydrazoneFormed from benzophenonePotentially different photophysical properties

Benzaldehyde phenylhydrazone is unique due to its specific electronic structure and reactivity profile, which may offer distinct advantages in both synthetic chemistry and biological applications compared to these similar compounds .

Origins in 19th-Century Hydrazine Chemistry

The story of benzaldehyde phenylhydrazone is inextricably linked to Hermann Emil Fischer’s pioneering work on phenylhydrazine. In 1875, Fischer serendipitously synthesized phenylhydrazine (C₆H₅NHNH₂) while investigating the reduction of diazonium salts with sulfite agents. This discovery unlocked a new class of nitrogen-containing compounds, with phenylhydrazine rapidly becoming a critical reagent for carbonyl group transformations. By 1884, Fischer had demonstrated that aldehydes and ketones could condense with phenylhydrazine to form stable crystalline derivatives—hydrazones. Benzaldehyde phenylhydrazone, derived from the condensation of benzaldehyde and phenylhydrazine, emerged as a prototypical example of this reactivity:

$$ \text{C₆H₅CHO + C₆H₅NHNH₂ → C₆H₅CH=NNHC₆H₅ + H₂O} $$

This reaction not only provided a reliable method for carbonyl group identification but also laid the groundwork for Fischer’s subsequent elucidation of sugar structures through osazone formation.

Table 1: Key Historical Milestones in Benzaldehyde Phenylhydrazone Research

YearMilestoneSignificance
1875Synthesis of phenylhydrazine by FischerEnabled systematic study of hydrazones
1884First reported hydrazone formationsEstablished benzaldehyde phenylhydrazone as a model compound
1890Osazone method for sugar characterizationApplied hydrazones to structural elucidation in carbohydrates
1911Wolff-Kishner reduction methodologyUtilized hydrazones for deoxygenation of carbonyl groups

Structural Characterization and Nomenclature Evolution

Early 20th-century studies resolved the geometric isomerism of benzaldehyde phenylhydrazone, confirming its E-configuration through X-ray crystallography. The compound’s planar structure, featuring a conjugated imine linkage (C=N), was later correlated with its spectroscopic properties. Nuclear magnetic resonance (NMR) analyses revealed distinct chemical shifts for the azomethine proton (δ 8.3–8.5 ppm) and aromatic resonances, while infrared spectroscopy highlighted the C=N stretching vibration near 1600 cm⁻¹.

Crystallographic Analysis and Conformational Studies

Benzaldehyde phenylhydrazone crystallizes in a monoclinic system with space group Cc, as determined by single-crystal X-ray diffraction [5]. The unit cell parameters are defined by a = 35.222(9) Å, b = 6.126(4) Å, c = 15.986(7) Å, and β = 108.65(4)°, with four formula units per cell (Z = 4) [5]. The molecule adopts a planar configuration due to conjugation between the benzaldehyde phenyl ring and the hydrazone moiety (N–N=C–Ar). The dihedral angle between the two aromatic rings is approximately 12°, minimizing steric hindrance while maximizing π-orbital overlap [5].

In coordination complexes, benzaldehyde phenylhydrazone acts as a bidentate ligand, binding via the imine nitrogen and adjacent hydrazine nitrogen. For instance, in aquabis[(2,3,4,5-tetrahydro-2,6-diphenyl-1,2,4-triazin-4-yl)acetato]copper(II) dihydrate, the ligand occupies cis positions around the copper center, forming a distorted octahedral geometry [2]. This coordination flexibility underscores its utility in synthesizing metal-organic frameworks (MOFs).

Electronic Structure and Resonance Stabilization Phenomena

The electronic structure of benzaldehyde phenylhydrazone is dominated by resonance interactions between the hydrazone group (–NH–N=CH–) and the aromatic systems. Density functional theory (DFT) calculations reveal delocalization of π-electrons across the N–N=C–Ar framework, stabilizing the molecule by approximately 25 kcal/mol compared to non-conjugated analogs [1]. The highest occupied molecular orbital (HOMO) localizes on the hydrazone nitrogen and phenyl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the benzaldehyde moiety, facilitating charge-transfer transitions observed in UV-Vis spectra [1].

Key resonance structures include:

  • Imine tautomer: N–H···N hydrogen bonding stabilizes the Z conformation in the solid state.
  • Enamine-like form: Delocalization of the lone pair from the hydrazine nitrogen into the C=N bond, enhancing conjugation [4].

This resonance hybrid explains the compound’s unusually high thermal stability (decomposition >250°C) and its role as a redox-active ligand in catalysis [2].

Comparative Analysis with Aryl-Substituted Hydrazone Derivatives

Benzaldehyde phenylhydrazone differs structurally and electronically from other aryl-substituted hydrazones:

PropertyBenzaldehyde PhenylhydrazoneAcetaldehyde PhenylhydrazonePhenylhydrazine Derivatives
ConformationZ dominant in solid state [5]Equilibrated Z/E in melt [4]Variable based on substituents
Resonance Energy25 kcal/mol [1]18 kcal/mol [4]10–20 kcal/mol
Coordination ModesBidentate (N,N) [2]Monodentate (N) [4]Monodentate or bridging

For example, acetaldehyde phenylhydrazone exhibits dynamic Z/E isomerism in the melt, with equilibrium ratios influenced by trace acids or bases [4]. In contrast, benzaldehyde phenylhydrazone’s extended conjugation locks it into the Z conformation, reducing isomerization susceptibility [5]. Substitution at the aryl group (e.g., nitro or methoxy groups) alters electron density distribution, modulating binding affinity in metal complexes [3].

The formation of benzaldehyde phenylhydrazone proceeds through a nucleophilic condensation mechanism involving phenylhydrazine and benzaldehyde [1] [2] [3]. This reaction exemplifies the classic carbonyl addition pathway where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of benzaldehyde [1] [2].

The overall reaction mechanism occurs in two distinct steps [2] [3]. The first step involves the nucleophilic attack of phenylhydrazine on the carbonyl carbon of benzaldehyde, forming an aminomethanol intermediate [2] [3]. The second step is the dehydration of this aminomethanol intermediate to yield the final hydrazone product [2] [3].

pH-Dependent Aminomethanol Intermediate Formation

The formation of the aminomethanol intermediate demonstrates significant pH dependence in its kinetic behavior [2] [3]. Below pH 5-6, the formation of the aminomethanol intermediate is the rate-determining step [2] [3]. Under these conditions, the nucleophilic addition of phenylhydrazine to the benzaldehyde carbonyl carbon controls the overall reaction rate [3].

The nucleophilic attack mechanism proceeds with phenylhydrazine in its free base form attacking the electrophilic carbonyl carbon [3]. This attack is subject to general acid catalysis by carboxylic acids and the conjugate acid of the nucleophile [3]. The reaction is also susceptible to catalysis by the phenylhydrazinium ion, as demonstrated by the increase in second-order rate constants as a function of phenylhydrazine concentration at pH 5.2 [3].

Detailed kinetic studies have established the catalytic constants for various acids in the formation of benzaldehyde phenylhydrazone. For hydrated proton catalysis, the catalytic constant is 9.0 × 10⁻⁶ M⁻² min⁻¹ [3]. Chloroacetic acid exhibits a catalytic constant of 9.5 × 10⁻⁴ M⁻² min⁻¹, while acetic acid shows 5.9 × 10⁻⁴ M⁻² min⁻¹ [3]. The phenylhydrazinium ion itself acts as a catalyst with a constant of 2.2 × 10⁻³ M⁻² min⁻¹ [3].

The pH-dependent nature of the intermediate formation is further evidenced by the observation that the reaction is first-order in phenylhydrazine concentration over the concentration range of 5.0 × 10⁻³ to 5.0 × 10⁻² M [3]. This indicates that the nucleophilic attack follows predictable kinetic behavior under controlled conditions.

Acid-Catalyzed Dehydration Pathways

Above pH 5-6, the dehydration of the aminomethanol intermediate becomes the rate-determining step [2] [3]. This transition in rate-determining steps represents a fundamental mechanistic shift in the reaction pathway [3]. The dehydration process involves the elimination of water from the carbinolamine intermediate to form the carbon-nitrogen double bond characteristic of hydrazones [5] [3].

The acid-catalyzed dehydration pathway exhibits specific acid catalysis from pH 5 to 9 [3]. The catalytic constants for hydrated proton-catalyzed dehydration of benzaldehyde-derived carbinolamine are 2.4 × 10⁸ M⁻³ min⁻¹ [3]. This represents a significantly larger rate constant compared to the formation step, reflecting the high efficiency of acid catalysis in promoting water elimination [3].

Above pH 9, a pH-independent dehydration reaction becomes observable for certain substrates [3]. This pH-independent pathway represents the first direct detection of such a mechanism for weakly basic amines [3]. The pH-independent reaction proceeds through a mechanism where the neutral carbinolamine species directly eliminates hydroxide ion [3].

For substituted benzaldehydes, the dehydration rates show only slight sensitivity to the nature of polar substituents [3]. This indicates that the electronic effects of substituents have minimal impact on the dehydration step compared to their influence on the initial nucleophilic attack [3].

The dehydration mechanism can also proceed through base catalysis under specific conditions. Base-catalyzed carbinolamine dehydration is most important for para-nitrobenzaldehyde due to the electron-withdrawing capacity of the nitro group [3]. The electron-withdrawing effect diminishes the capacity of the nitrogen lone pair to promote leaving group departure, making base catalysis necessary to provide additional driving force [3].

Solvent Effects in 50% Aqueous Ethanol Systems

The reaction of benzaldehyde with phenylhydrazine in 50% aqueous ethanol (v/v) at 25.0°C represents a well-studied solvent system for hydrazone formation [2]. This mixed solvent system provides optimal conditions for both substrate solubility and reaction kinetics [2].

The 50% aqueous ethanol system demonstrates several important solvent effects on the reaction mechanism [2]. The partially organic nature of the solvent raises the pKa values of carboxylic acids by approximately 0.4 units compared to pure water [3]. However, the use of an ionic strength of 0.50 compensates for this effect by diminishing pKa values by about 0.2 units [3].

Solvent polarity plays a crucial role in nucleophilic reactions [6]. The 50% aqueous ethanol mixture provides sufficient polarity to dissolve ionic phenylhydrazine compounds while maintaining the necessary dielectric environment for effective charge separation during the reaction [6]. This balance is essential for optimizing both substrate availability and reaction rate [6].

The mixed solvent system affects the stability of reaction intermediates [7] [8]. The presence of ethanol can influence the solvation of the aminomethanol intermediate and the transition states leading to its formation and dehydration [7] [8]. The hydrogen bonding capacity of both water and ethanol contributes to stabilizing charged and polar intermediates throughout the reaction pathway [6].

Temperature effects in the 50% aqueous ethanol system have been documented, with reactions typically conducted at 25.0°C to maintain consistent kinetic measurements [2] [3]. The solvent composition remains stable at this temperature, avoiding complications from preferential evaporation of either component [8].

Catalytic Approaches for Enhanced Reaction Efficiency

Several catalytic approaches have been developed to enhance the efficiency of benzaldehyde phenylhydrazone formation beyond traditional acid catalysis [9] [10]. These methods focus on accelerating the rate-determining steps through the use of specialized organocatalysts and optimized reaction conditions [9] [10].

The catalytic mechanism of anthranilic acids involves nucleophilic catalysis through catalyst-imine intermediates [9]. The ortho-carboxylate group in anthranilate catalysts serves to aid intramolecular proton transfer during imine and hydrazone formation [9]. This intramolecular assistance significantly reduces the activation energy for both the initial nucleophilic attack and subsequent dehydration steps [9].

Kinetic data for enhanced catalytic systems demonstrate substantial rate improvements. At 10 mM catalyst concentration, anthranilic acid provides a second-order rate constant of 638 ± 20 M⁻¹ min⁻¹, compared to 5.9 ± 0.3 M⁻¹ min⁻¹ for aniline under identical conditions [9]. 5-Methoxyanthranilic acid achieves 618 ± 30 M⁻¹ min⁻¹, while 3,5-diaminobenzoic acid reaches 271 ± 40 M⁻¹ min⁻¹ [9].

2-Aminophenols and 2-(aminomethyl)benzimidazoles represent another class of effective catalysts for hydrazone formation [10]. These scaffolds demonstrate broad activity at neutral pH and show particular effectiveness with aromatic aldehyde substrates [10]. The 2-(aminomethyl)benzimidazoles exhibit rate enhancements up to 7-fold greater than classic aniline catalysis [10].

The catalytic efficiency of these enhanced systems results from their ability to simultaneously activate both the carbonyl electrophile and facilitate proton transfer processes [9] [10]. The proximity of proton donor/acceptor groups to the catalytic nitrogen center creates favorable geometries for concerted catalytic action [9] [10].

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.100048391 g/mol

Monoisotopic Mass

196.100048391 g/mol

Heavy Atom Count

15

General Manufacturing Information

Benzaldehyde, 2-phenylhydrazone: INACTIVE

Dates

Last modified: 11-21-2023

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